molecular formula C20H20N6O B11135718 N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11135718
M. Wt: 360.4 g/mol
InChI Key: QUQZCFMUDQGOED-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that features both indole and tetrazole moieties. Indole derivatives are known for their significant biological activities, while tetrazoles are often used in medicinal chemistry due to their bioisosteric properties with carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the tetrazole ring can mimic carboxylic acids and interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of indole and tetrazole moieties, which confer a range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(5-methylindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O/c1-14-7-8-18-16(13-14)9-11-25(18)12-10-21-20(27)17-5-3-4-6-19(17)26-15(2)22-23-24-26/h3-9,11,13H,10,12H2,1-2H3,(H,21,27)

InChI Key

QUQZCFMUDQGOED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=C3N4C(=NN=N4)C

Origin of Product

United States

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